3-Methoxy-4-tetrazol-1-yl-phenylamine

Übersicht

Beschreibung

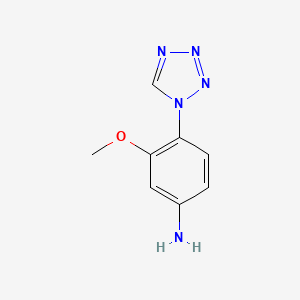

3-Methoxy-4-tetrazol-1-yl-phenylamine: is an organic compound with the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol . This compound is characterized by the presence of a methoxy group, a tetrazole ring, and an amine group attached to a phenyl ring. It is primarily used in research settings, particularly in the fields of proteomics and drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-tetrazol-1-yl-phenylamine typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment of the Tetrazole Ring to the Phenyl Ring: This step involves the reaction of the synthesized tetrazole with a phenylamine derivative under suitable conditions to form the desired compound.

Introduction of the Methoxy Group: The final step involves the methylation of the phenyl ring using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-4-tetrazol-1-yl-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Insights:

- Drug Synthesis: This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably antihypertensive and anti-inflammatory agents. Its unique tetrazole structure contributes to the biological activity of these drugs .

- Anticancer Activity: Research has shown that derivatives of tetrazole compounds can act as microtubule destabilizers, which are crucial in cancer treatment. For instance, a study reported that certain tetrazole derivatives exhibited significant potency against cancer cell lines by inhibiting tubulin polymerization .

Case Study:

A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were synthesized and evaluated for their anticancer properties. One derivative demonstrated low IC50 values at the nanomolar level, indicating strong potential as a therapeutic agent against tumors .

Agricultural Chemicals

Key Insights:

- Agrochemical Formulation: The compound is utilized in developing agrochemicals aimed at enhancing crop protection and yield. Its chemical properties allow it to function effectively as a pesticide or herbicide .

Data Table: Agrochemical Applications

| Application Type | Compound Used | Effectiveness |

|---|---|---|

| Pesticides | 3-Methoxy-4-tetrazol-1-yl-phenylamine | Enhanced crop yield |

| Herbicides | Various tetrazole derivatives | Improved weed control |

Material Science

Key Insights:

- Advanced Materials: Researchers are investigating the use of this compound in creating advanced materials, including polymers and coatings that require specific thermal and mechanical properties. The incorporation of tetrazole rings can enhance the stability and performance of these materials .

Case Study:

In material science research, tetrazole compounds have been integrated into polymer matrices to improve their thermal stability and mechanical strength. Such advancements are crucial for applications in electronics and aerospace industries.

Analytical Chemistry

Key Insights:

- Reagent Use: The compound acts as a reagent in various analytical methods, facilitating the detection and quantification of other substances. This is particularly important for quality control in pharmaceutical manufacturing and environmental monitoring .

Data Table: Analytical Applications

| Analytical Method | Compound Used | Purpose |

|---|---|---|

| HPLC | This compound | Quantification of drug formulations |

| Spectroscopy | Various tetrazole derivatives | Identification of chemical structures |

Biochemical Research

Key Insights:

- Enzyme Inhibition Studies: The compound is utilized in biochemical research to study enzyme inhibition and receptor binding, providing insights into biological processes that could lead to new therapeutic targets .

Case Study:

Research involving enzyme assays demonstrated that certain tetrazole derivatives could effectively inhibit specific enzymes linked to disease pathways, suggesting their potential as drug candidates.

Wirkmechanismus

The mechanism of action of 3-Methoxy-4-tetrazol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to modulate neurotransmitter levels in the brain, thereby exerting its antidepressant and anxiolytic effects. The compound may interact with receptors such as serotonin and dopamine receptors, influencing their activity and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxy-3-tetrazol-1-yl-phenylamine

- 3-Methoxy-5-tetrazol-1-yl-phenylamine

- 3-Methoxy-4-tetrazol-2-yl-phenylamine

Uniqueness

3-Methoxy-4-tetrazol-1-yl-phenylamine is unique due to the specific positioning of the methoxy and tetrazole groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

3-Methoxy-4-tetrazol-1-yl-phenylamine is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, featuring a methoxy group, a tetrazole ring, and an amine group attached to a phenyl ring. The structural characteristics contribute to its unique biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 4.22 |

| MCF-7 (Breast Cancer) | 5.33 |

| HCT-116 (Colon Cancer) | 3.46 |

| DU-145 (Prostate Cancer) | 1.48 |

These values suggest that the compound effectively targets cancer cells while demonstrating lower toxicity towards normal cells .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as TNF- in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .

The mechanism of action of this compound involves several pathways:

- Inhibition of Tubulin Polymerization : The compound has been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .

- Modulation of Signaling Pathways : It affects key signaling pathways involved in inflammation and apoptosis, including the p38 MAPK pathway, which is crucial for inflammatory responses .

Case Study 1: Anticancer Activity

In a study examining the efficacy of various derivatives of tetrazole compounds, this compound was identified as one of the most potent inhibitors against multiple cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and found a significant reduction in cell viability across tested lines, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound demonstrated that it significantly reduced LPS-induced TNF- release in murine models. The results indicated that treatment with this compound led to decreased microglial activation and reduced astrocyte proliferation, supporting its role in neuroinflammatory conditions .

Eigenschaften

IUPAC Name |

3-methoxy-4-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-14-8-4-6(9)2-3-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPYLXVIGMMVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354654 | |

| Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524040-12-8 | |

| Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.